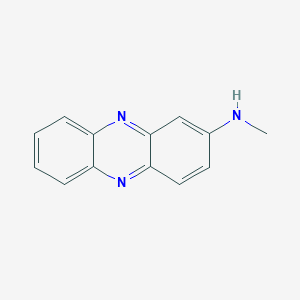
N-Methylphenazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylphenazin-2-amine is an organic compound belonging to the class of amines. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities and are used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylphenazin-2-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with methylating agents under controlled conditions. Another method includes the reductive cyclization of diphenylamines followed by methylation. The Wohl–Aue method and Beirut method are also employed for synthesizing phenazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes using similar synthetic routes. The reaction conditions are optimized for high yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylphenazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methylphenazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It exhibits antimicrobial and antitumor activities, making it useful in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Methylphenazin-2-amine involves its interaction with various molecular targets. It can act as an electron donor or acceptor, participating in redox reactions. In biological systems, it may interact with cellular components, leading to antimicrobial or antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: The parent compound of N-Methylphenazin-2-amine, known for its broad biological activities.
Methylamine: A simpler amine that shares the methyl group but lacks the phenazine structure.
Aniline: Another aromatic amine with different properties and applications .
Uniqueness
This compound is unique due to its phenazine core structure combined with a methylamine group. This combination imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
52207-08-6 |
|---|---|
Molekularformel |
C13H11N3 |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
N-methylphenazin-2-amine |
InChI |
InChI=1S/C13H11N3/c1-14-9-6-7-12-13(8-9)16-11-5-3-2-4-10(11)15-12/h2-8,14H,1H3 |
InChI-Schlüssel |
BKDZIQZXHHTIAS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


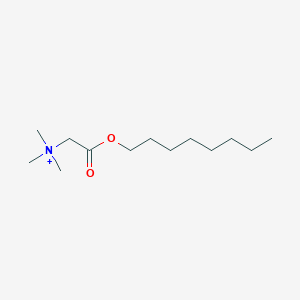


![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
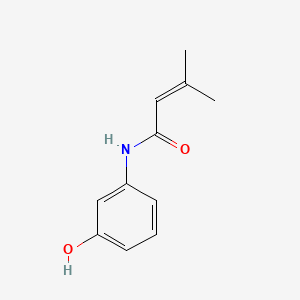

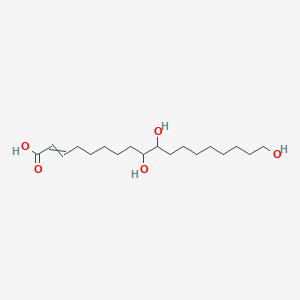
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
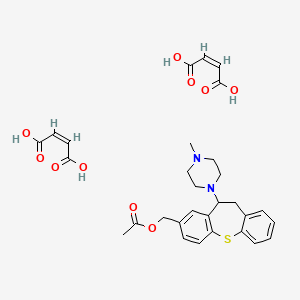
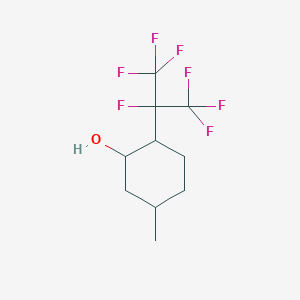

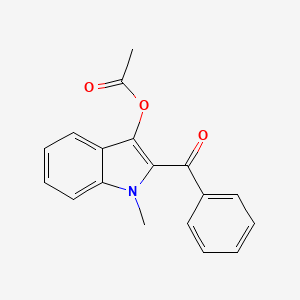
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)
